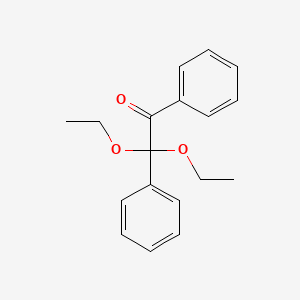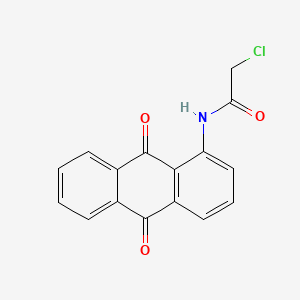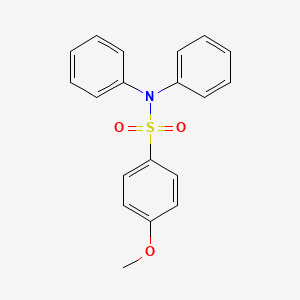
2,7-Dihidroxi-4-trifluorometilquinolina
Descripción general
Descripción
2,7-Dihydroxy-4-trifluoromethylquinoline is a synthetic compound belonging to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The molecular formula of 2,7-Dihydroxy-4-trifluoromethylquinoline is C10H6F3NO2, and it has a molecular weight of 229.16 g/mol .
Aplicaciones Científicas De Investigación
2,7-Dihydroxy-4-trifluoromethylquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: The compound’s antimicrobial and antiviral properties make it a candidate for studying the mechanisms of action against various pathogens.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain cellular pathways involved in cancer progression.
Industry: It is used in the development of new materials with specific properties, such as enhanced fluorescence for imaging applications.
Métodos De Preparación
The synthesis of 2,7-Dihydroxy-4-trifluoromethylquinoline involves several steps, typically starting with the preparation of the quinoline core. One common method involves the reaction of 2,7-dihydroxyquinoline with trifluoromethylating agents under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the trifluoromethyl group at the 4-position of the quinoline ring .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Análisis De Reacciones Químicas
2,7-Dihydroxy-4-trifluoromethylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The hydroxyl groups at the 2 and 7 positions can undergo substitution reactions with various electrophiles, leading to the formation of ethers and esters.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while substitution reactions can produce a wide range of functionalized quinoline derivatives .
Mecanismo De Acción
The mechanism of action of 2,7-Dihydroxy-4-trifluoromethylquinoline involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication . In cancer research, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway .
Comparación Con Compuestos Similares
2,7-Dihydroxy-4-trifluoromethylquinoline can be compared with other quinoline derivatives such as:
7-Hydroxy-4-trifluoromethylquinoline: Similar in structure but lacks the additional hydroxyl group at the 2-position, which can influence its reactivity and biological activity.
4-Hydroxy-2-quinoline:
2,7-Dihydroxyquinoline: Does not have the trifluoromethyl group, making it less hydrophobic and potentially less active in certain biological assays.
The uniqueness of 2,7-Dihydroxy-4-trifluoromethylquinoline lies in its trifluoromethyl group, which enhances its lipophilicity and can improve its ability to cross cell membranes, making it a more potent compound in various applications .
Propiedades
IUPAC Name |
7-hydroxy-4-(trifluoromethyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)7-4-9(16)14-8-3-5(15)1-2-6(7)8/h1-4,15H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGSNZIBWDMNBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=O)C=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419820 | |
| Record name | 2,7-Dihydroxy-4-trifluoromethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73496-29-4 | |
| Record name | 2,7-Dihydroxy-4-trifluoromethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1623411.png)






